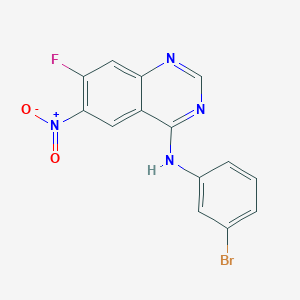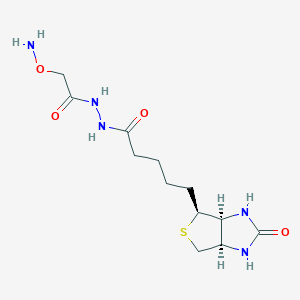![molecular formula C7H7NOS B169262 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one CAS No. 14470-51-0](/img/structure/B169262.png)
5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one
Vue d'ensemble
Description
“5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” is a chemical compound . It is a derivative of thienopyridine, which is a heterocyclic compound containing a thiophene and a pyridine ring .
Synthesis Analysis
The synthesis of “5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” derivatives has been reported in the literature . For example, it has been synthesized as an impurity standard for Clopidogrel, an antiplatelet medication .Molecular Structure Analysis
The molecular structure of “5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” derivatives has been analyzed in several studies . For instance, the compound “(2S)- (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetate” has a molecular formula of C15H14ClNO2S .Physical And Chemical Properties Analysis
The physical and chemical properties of “5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” derivatives have been reported . For example, the compound “(2S)- (2-Chlorophenyl) (6,7-dihydrothieno [3,2-c]pyridin-5 (4H)-yl)acetate” has a molecular weight of 344.26 .Applications De Recherche Scientifique
Efficient Synthesis
The compound is used in the efficient synthesis of 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones via an iminophosphorane . This process is important in the creation of various chemical compounds used in different areas of research .
Anticancer Agent
One of the significant applications of this compound is its use as an anticancer agent . For instance, compound 8c, a derivative of 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one, showed non-selective broad-spectrum activity against all cancer cell lines .
Antimicrobial Agent
The compound and its derivatives have also shown pronounced antibacterial activities . For example, compounds 4b, 6, 8c, 8d, and 16 showed significant antibacterial activities comparable to ampicillin against P. aeruginosa .
Phosphodiesterase Inhibitor
Some thienopyrimidine derivatives, which include 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one, have been reported to display good activity as phosphodiesterase inhibitors . This property is useful in the treatment of various diseases, including cardiovascular and respiratory diseases .
Dihydrofolate Reductase (DHFR) Inhibitor
Thienopyrimidine derivatives are also known to inhibit dihydrofolate reductase (DHFR) . DHFR inhibitors are used in the treatment of cancer and bacterial infections .
6. Vascular Endothelial Growth Factor (VEGF) Kinase Inhibitors The compound is also used as a vascular endothelial growth factor (VEGF) kinase inhibitor . This property is beneficial in the treatment of diseases like cancer and macular degeneration .
Mécanisme D'action
The mechanism of action of “5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” derivatives has been studied, particularly in the context of their biological activity . For instance, a compound known as SCR2682, which contains a “5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one” moiety, has been found to selectively and potently activate neuronal Kv7 channels, which play a crucial role in controlling neuronal excitability .
Safety and Hazards
Propriétés
IUPAC Name |
5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-7-6-5(1-3-8-7)2-4-10-6/h2,4H,1,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPWXKFFXAOFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618358 | |
| Record name | 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14470-51-0 | |
| Record name | 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

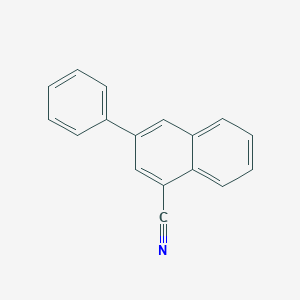

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
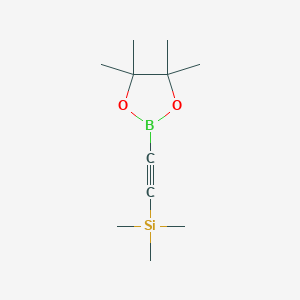
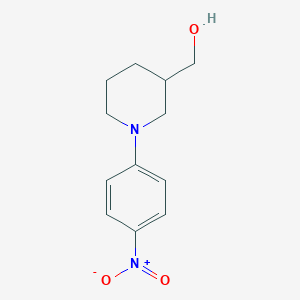

![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)

![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)

